molecular formula C6H5NO2S B2361480 2-Oxo-2-(thiophen-2-yl)acetamide CAS No. 26359-11-5

2-Oxo-2-(thiophen-2-yl)acetamide

Cat. No. B2361480
CAS RN: 26359-11-5
M. Wt: 155.17
InChI Key: FGLHMQCPPAAJIM-UHFFFAOYSA-N
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Description

2-Oxo-2-(thiophen-2-yl)acetamide is a compound with the CAS Number: 26359-11-5 . It has a molecular weight of 155.18 and is a powder at room temperature . This compound belongs to the class of organic compounds known as heteroaromatic compounds .


Synthesis Analysis

The synthesis of thiophene derivatives, such as 2-Oxo-2-(thiophen-2-yl)acetamide, often involves condensation reactions. The Gewald reaction, for example, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .


Molecular Structure Analysis

The Inchi Code for 2-Oxo-2-(thiophen-2-yl)acetamide is 1S/C6H5NO2S/c7-6(9)5(8)4-2-1-3-10-4/h1-3H, (H2,7,9) . The Inchi Key is FGLHMQCPPAAJIM-UHFFFAOYSA-N .


Chemical Reactions Analysis

The synthesis of thiophene derivatives often involves condensation reactions. For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .


Physical And Chemical Properties Analysis

2-Oxo-2-(thiophen-2-yl)acetamide is a powder at room temperature . It has a molecular weight of 155.18 . The compound’s Inchi Code is 1S/C6H5NO2S/c7-6(9)5(8)4-2-1-3-10-4/h1-3H, (H2,7,9) and its Inchi Key is FGLHMQCPPAAJIM-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

“2-Oxo-2-(thiophen-2-yl)acetamide” serves as a precursor in the synthesis of various heterocyclic compounds. These compounds are crucial in medicinal chemistry due to their diverse biological activities. The compound’s ability to undergo different chemical reactions makes it a valuable starting material for synthesizing chromen-4-one derivatives, which have potential therapeutic applications .

Anticancer Research

Thiophene derivatives, including “2-Oxo-2-(thiophen-2-yl)acetamide,” have been studied for their anticancer properties. Research has shown that these compounds can be effective against certain types of cancer cells. For instance, derivatives of thiophene have been evaluated for their in vivo anti-breast cancer activities using a breast cancer mouse xenograft model .

Pharmacological Activity

The thiophene moiety is known to exhibit a wide range of pharmacological activities. Compounds containing the thiophene ring, such as “2-Oxo-2-(thiophen-2-yl)acetamide,” have been reported to possess anti-inflammatory, anti-psychotic, anti-arrhythmic, and anti-anxiety properties. This makes them significant for the development of new therapeutic agents .

Antimicrobial and Antifungal Agents

The compound has potential applications in the synthesis of antimicrobial and antifungal agents. Its structural framework is conducive to chemical modifications that can enhance these properties, making it a candidate for creating new drugs to combat microbial and fungal infections .

Safety And Hazards

The safety information for 2-Oxo-2-(thiophen-2-yl)acetamide indicates that it is a highly flammable liquid and vapor. It is harmful if swallowed and causes serious eye irritation . Precautionary measures include avoiding heat/sparks/open flames/hot surfaces, keeping the container tightly closed, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

Thiophene-based analogs, such as 2-Oxo-2-(thiophen-2-yl)acetamide, have been the focus of a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

properties

IUPAC Name

2-oxo-2-thiophen-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO2S/c7-6(9)5(8)4-2-1-3-10-4/h1-3H,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGLHMQCPPAAJIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxo-2-(thiophen-2-yl)acetamide

Synthesis routes and methods

Procedure details

13.6 g of ammonia are passed into a cooled solution of 73.6 g of ethyl 2-thienylglyoxylate, and the resulting mixture is stirred at room temperature for 2 h. The solvent is stripped off in vacuo, and the residue is recrystallized from water:ethanol (80:20).
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
73.6 g
Type
reactant
Reaction Step Two

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